molecular formula C21H25ClN2O3 B2394308 5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 941896-16-8

5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No.: B2394308
CAS No.: 941896-16-8
M. Wt: 388.89
InChI Key: YOFWMNTXRKKXJR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro and methoxy group, and an extended side chain containing a morpholine ring and a p-tolyl group

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the nlrp3 inflammasome , which plays a crucial role in the inflammatory response.

Mode of Action

It can be inferred from related compounds that it may interact with its target, the nlrp3 inflammasome, to inhibit its activity . This inhibition could potentially reduce the inflammatory response in certain conditions.

Biochemical Pathways

Given its potential role as an nlrp3 inflammasome inhibitor , it can be inferred that it may impact inflammatory pathways.

Pharmacokinetics

Similar compounds have been reported to require high doses in vivo, which may be associated with hypoglycemia . This suggests that the bioavailability of this compound may be influenced by its dosage and potential side effects.

Result of Action

Based on its potential role as an nlrp3 inflammasome inhibitor , it can be inferred that it may help to reduce the inflammatory response in certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Side Chain: The side chain containing the morpholine ring and p-tolyl group is introduced through a series of nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the side chain to the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and optimization of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure with a sulfamoyl group instead of a morpholino ring.

    N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Contains a morpholinoethyl group but differs in the core structure.

Uniqueness

5-chloro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino ring and p-tolyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-15-3-5-16(6-4-15)19(24-9-11-27-12-10-24)14-23-21(25)18-13-17(22)7-8-20(18)26-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFWMNTXRKKXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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